1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene

Catalog No.
S814686
CAS No.
1414361-09-3
M.F
C20H24O6
M. Wt
360.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymetho...

CAS Number

1414361-09-3

Product Name

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene

IUPAC Name

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene

Molecular Formula

C20H24O6

Molecular Weight

360.406

InChI

InChI=1S/C20H24O6/c1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h4-12H,13-15H2,1-3H3/b5-4+

InChI Key

FWFMVUMHHLAHIT-SNAWJCMRSA-N

SMILES

COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC

Synonyms

(E)-1,3-Bis(methoxymethoxy)-5-(4-(methoxymethoxy)styryl)benzene

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene is a complex organic compound characterized by its unique structure, which features multiple methoxymethoxy groups attached to a central benzene ring. The molecule is notable for its potential applications in medicinal chemistry, particularly due to its structural similarities to natural compounds with biological activity.

, including:

  • Alkylation: The methoxymethoxy groups can be involved in alkylation reactions, allowing for further functionalization.
  • Reduction: The presence of double bonds in the structure makes it susceptible to reduction reactions, potentially yielding various derivatives.
  • Esterification: The hydroxyl groups can participate in esterification reactions, leading to the formation of esters.

These reactions are essential for modifying the compound's properties and enhancing its biological activities.

Research indicates that compounds similar to 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene exhibit significant biological activities, including:

  • Antiproliferative Effects: Analogues of this compound have shown potential in inhibiting cell proliferation in various cancer cell lines .
  • Antioxidant Properties: Methoxymethoxy-substituted compounds are often studied for their antioxidant activities, which may contribute to their protective effects against oxidative stress.
  • Potential Mechanisms: The exact mechanisms of action remain under investigation, but they may involve modulation of signaling pathways related to cell growth and apoptosis.

The synthesis of 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene typically involves several steps:

  • Formation of the Central Benzene Ring: Starting materials are reacted to create the core structure.
  • Introduction of Methoxymethoxy Groups: These groups can be introduced via alkylation methods using appropriate reagents such as methoxymethyl chloride.
  • Final Coupling Reaction: The final product is obtained through a coupling reaction involving the prepared intermediates.

The detailed synthetic pathway may vary based on specific laboratory conditions and available reagents .

1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting cancer and other diseases.
  • Material Science: Its unique chemical structure may allow for applications in developing new materials with specific properties.

Studies on the interactions of this compound with biological targets are crucial for understanding its therapeutic potential. Interaction studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent effects on cellular functions.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-3,5-bis(methoxymethoxy)benzoateContains bromine substitutionPotentially enhanced reactivity due to bromine
2-Hydroxy-6-(methoxymethoxy)-4-(methoxymethyl)benzaldehydeContains a hydroxy groupIncreased solubility and potential for hydrogen bonding
(E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-oneFeatures a phenylpropene structureKnown for significant antiproliferative activity

These compounds highlight the versatility and potential modifications that can be made to enhance biological activity or alter physical properties.

Core Stilbene Framework and Substitution Patterns

The compound belongs to the stilbene family, defined by a 1,2-diphenylethylene backbone. Stilbenes are classified as diaryl ethylenes, with the central double bond serving as a critical structural and electronic feature. In 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene, the ethylene bridge adopts the thermodynamically stable (E)-configuration, minimizing steric hindrance between the aromatic rings.

The substitution pattern distinguishes this derivative:

  • Methoxymethoxy groups at the 1,3,5 positions of the central benzene ring.
  • A fourth MOM group on the para position of the terminal phenyl ring.

This tetra-substitution enhances solubility in polar organic solvents compared to simpler stilbenes like resveratrol, which lacks ether protections.

Table 1: Key Structural Features of Select Stilbene Derivatives

CompoundSubstituentsSolubility (in DCM)Reference
Resveratrol3,5,4′-trihydroxyLow
Combretastatin A-43,4,5-trimethoxy, 4′-methoxyModerate
Target Compound1,3,5-tris(MOM), 4′-(MOM)High

Role of Methoxymethoxy Groups in Molecular Design

MOM groups serve dual roles:

  • Protecting groups: They mask phenolic hydroxyls during synthesis, preventing unwanted side reactions.
  • Electronic modulators: The electron-donating methoxy moiety alters the aromatic system’s electron density, influencing conjugation and reactivity.

X-ray crystallography of analogous MOM-protected stilbenes reveals that the MOM ether’s methylene oxygen forms hydrogen bonds with adjacent functional groups, stabilizing crystal lattices.

XLogP3

4

Dates

Last modified: 04-14-2024

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